molecular formula C14H14FNO2S B2702621 2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide CAS No. 1251561-37-1

2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2702621
CAS No.: 1251561-37-1
M. Wt: 279.33
InChI Key: MGKYHQAYPFXEFJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is an organic compound that features a fluorophenyl group, a thiophene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-fluoroaniline, thiophene-3-carboxaldehyde, and glycine.

    Step 1: The 4-fluoroaniline undergoes a nucleophilic substitution reaction with chloroacetyl chloride to form 2-(4-fluorophenyl)acetamide.

    Step 2: Thiophene-3-carboxaldehyde is then reacted with glycine in the presence of a base to form 2-(thiophen-3-yl)ethanol.

    Step 3: Finally, 2-(4-fluorophenyl)acetamide is coupled with 2-(thiophen-3-yl)ethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: NaOH (Sodium hydroxide), KOH (Potassium hydroxide)

Major Products

    Oxidation: 2-(4-fluorophenyl)-N-(2-oxo-2-(thiophen-3-yl)ethyl)acetamide

    Reduction: 2-(4-fluorophenyl)-N-(2-amino-2-(thiophen-3-yl)ethyl)acetamide

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Material Science: Incorporated into polymers to enhance their electronic properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Studied for its binding affinity to various proteins, which is crucial in drug design.

Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Drug Delivery: Used in the development of drug delivery systems due to its ability to cross biological membranes.

Industry

    Agriculture: Potential use as a pesticide due to its bioactive properties.

    Cosmetics: Incorporated into formulations for its potential skin-beneficial properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the thiophene ring contributes to its electronic properties. The hydroxyl group facilitates hydrogen bonding, which is crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
  • 2-(4-bromophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
  • 2-(4-methylphenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

Uniqueness

Compared to its analogs, 2-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide exhibits unique electronic properties due to the presence of the fluorine atom. This enhances its stability and reactivity, making it more effective in various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c15-12-3-1-10(2-4-12)7-14(18)16-8-13(17)11-5-6-19-9-11/h1-6,9,13,17H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKYHQAYPFXEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(C2=CSC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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